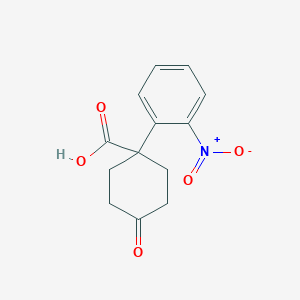
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,5-dimethyl-4-hydroxyphenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3,5-dimethyl-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-
- 4(3H)-Quinazolinone, 3-(3,5-dimethylphenyl)-
- 4(3H)-Quinazolinone, 3-(3,5-dimethoxy-4-hydroxyphenyl)-
Uniqueness
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is unique due to the presence of both the 3,5-dimethyl and 4-hydroxy substituents on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
属性
CAS 编号 |
27945-44-4 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-12(8-11(2)15(10)19)18-9-17-14-6-4-3-5-13(14)16(18)20/h3-9,19H,1-2H3 |
InChI 键 |
ZDXVJPIFWFEXNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)N2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)




![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)



